N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound features a cyclohepta[b]thiophene core fused with a seven-membered cycloheptane ring. Key substituents include:
- 2-Nitrobenzamido group: Positioned at the 2nd carbon, providing electron-withdrawing properties.
The structural complexity and substituent arrangement make it a candidate for pharmacological applications, particularly in antiviral or antibacterial contexts.
Properties
IUPAC Name |
N-methyl-2-[(2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-19-17(23)15-12-8-3-2-4-10-14(12)26-18(15)20-16(22)11-7-5-6-9-13(11)21(24)25/h5-7,9H,2-4,8,10H2,1H3,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZACMFPWOIYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves several steps. . This reaction typically requires specific conditions such as the presence of a base and a solvent like ethanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-2-(2-nitrobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Key Observations :
- The target’s higher molecular weight and polar surface area (due to nitro and carboxamide groups) suggest reduced membrane permeability compared to .
- The logP of (5.986) indicates higher lipophilicity, favoring blood-brain barrier penetration, whereas the target’s estimated logP (~4.5) implies moderate solubility.
Structural and Conformational Analysis
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide (), dihedral angles between the benzene and thiophene rings range from 8.5° to 13.5°, influencing planarity and π-π stacking. Similar angles are expected in the target compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing N-methyl-2-(2-nitrobenzamido)-cyclohepta[b]thiophene-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the cyclohepta[b]thiophene core via cyclization of thiophene precursors under reflux conditions in solvents like tetrahydrofuran (THF) .
- Step 2 : Introduction of the 2-nitrobenzamido group via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane (DCM) .
- Step 3 : Methylation at the amide nitrogen using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .
- Optimization : Reaction temperatures (60–80°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) critically affect yields. Purification via silica gel chromatography or recrystallization from methanol is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Focus on aromatic proton shifts (δ 7.5–8.5 ppm for nitrobenzamido) and cycloheptane ring protons (δ 1.5–2.8 ppm). Methyl groups appear as singlets near δ 3.0–3.5 ppm .
- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What purification strategies are recommended to isolate high-purity samples?
- Methods :
- Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 90:10) for final purification .
- Recrystallization : Methanol or ethyl acetate/hexane mixtures yield crystalline forms suitable for X-ray diffraction .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
- Approach :
- Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases or kinase domains) .
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- Key Parameters : Analyze binding affinity (ΔG), hydrogen-bond interactions with catalytic residues, and hydrophobic contacts .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
- Troubleshooting :
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
- Metabolic Stability : Test susceptibility to hepatic enzymes (e.g., CYP450 isoforms) using microsomal assays .
- Structural Analogues : Compare activity with derivatives lacking the nitro group or cycloheptane ring to identify pharmacophores .
Q. How does the compound’s conformational flexibility (e.g., cycloheptane ring puckering) influence its interactions with biological targets?
- Analysis :
- X-ray Crystallography : Resolve solid-state structures to identify dominant ring conformations .
- DFT Calculations : Use Gaussian09 to model energy barriers between chair and boat conformations .
- SAR Studies : Modify ring size (e.g., cyclohexane vs. cyclohepta) and correlate with activity shifts .
Critical Considerations
- Toxicity Screening : Prioritize Ames tests for nitro-containing compounds to assess mutagenic potential .
- Stereochemical Purity : Chiral HPLC is essential if synthetic routes introduce stereocenters .
- Data Reproducibility : Share crystallographic data (CCDC) and raw spectral files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
